(s)-Piperidin-2-ylmethanol hydrochloride
Description
Contextual Importance of Piperidine (B6355638) Scaffolds in Chemical Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of organic and medicinal chemistry. nih.govijnrd.org This saturated heterocyclic system is a prevalent core in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govresearchgate.net Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad therapeutic relevance. nih.gov Their ubiquity stems from a combination of favorable physicochemical properties and the ability of the piperidine scaffold to serve as a versatile framework for constructing complex molecular architectures. ijnrd.orgresearchgate.net
The significance of piperidine derivatives in drug discovery is immense; they are key building blocks in the synthesis of drugs for a wide range of conditions, including cancer, viral infections, microbial diseases, and neurological disorders. researchgate.net The introduction of a piperidine scaffold into a molecule can modulate its properties by enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing toxicity. researchgate.netthieme-connect.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a crucial objective in modern organic chemistry. nih.gov Common synthetic routes to the piperidine ring include the hydrogenation or reduction of pyridine (B92270) precursors. nih.govdtic.mil
(S)-Piperidin-2-ylmethanol Hydrochloride as a Fundamental Chiral Building Block
In the synthesis of pharmaceuticals, chirality plays a pivotal role. As most biological targets like enzymes and receptors are themselves chiral, the interaction between a drug and its target often requires a precise three-dimensional arrangement for optimal efficacy. This has driven a high demand for chiral intermediates, often termed "chiral building blocks," which are enantiomerically pure compounds used as starting materials for the synthesis of complex, single-enantiomer drugs. nih.gov These building blocks can be sourced from the "chiral pool" of naturally abundant compounds like amino acids and terpenes, or they can be produced through asymmetric synthesis. nih.govbuchler-gmbh.com
This compound is a prime example of such a fundamental chiral building block. It features a piperidine ring substituted at the 2-position with a hydroxymethyl group, with a specific stereochemical configuration (S) at the chiral center. This defined stereochemistry is crucial for chemists aiming to construct specific enantiomers of target molecules, thereby ensuring the desired biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics. The presence of both a secondary amine within the piperidine ring and a primary alcohol (the hydroxymethyl group) provides two reactive sites for further chemical modification, making it a versatile intermediate for creating a diverse range of more complex molecules. Synthetic strategies to access such compounds often involve the asymmetric reduction of a corresponding ketone or the protection of the amine followed by reduction of an ester. guidechem.com
Chemical Compound Data
Properties
IUPAC Name |
[(2S)-piperidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUHLXTZRUZDR-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Piperidin 2 Ylmethanol Hydrochloride and Its Chiral Derivatives
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure piperidines, such as (S)-piperidin-2-ylmethanol hydrochloride, can be achieved through various sophisticated strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.
Chiral Pool Derived Methods for Accessing this compound
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-lysine, an essential amino acid, serves as an attractive chiral precursor for the synthesis of piperidine (B6355638) derivatives. The biosynthetic pathway of piperidine alkaloids often originates from L-lysine. researchgate.netresearchgate.net In a laboratory setting, L-lysine can be converted to this compound through a multi-step synthetic sequence.
The biosynthesis of the piperidine ring from L-lysine involves enzymatic decarboxylation to form cadaverine, followed by oxidative deamination by diamine oxidase to yield an amino aldehyde. researchgate.net This intermediate then undergoes spontaneous cyclization to form the imine, Δ1-piperideine, which is subsequently reduced to piperidine. researchgate.netresearchgate.net
A synthetic laboratory adaptation of this strategy could involve the following key transformations starting from L-lysine:
Protection of the α-amino and carboxylic acid groups of L-lysine.
Selective modification of the ε-amino group and subsequent cyclization to form a protected piperidine-2-carboxylate derivative.
Reduction of the carboxylate group to the primary alcohol.
Deprotection and salt formation with hydrochloric acid to yield this compound.
This approach leverages the inherent chirality of L-lysine to establish the stereocenter at the C2 position of the piperidine ring.
Asymmetric Catalysis in the Synthesis of Piperidine Derivatives
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity.
The asymmetric hydrogenation of pyridines and their activated forms, such as pyridinium (B92312) salts, is a direct method for producing chiral piperidines. This transformation typically requires a transition metal catalyst, such as rhodium or iridium, complexed with a chiral ligand. dicp.ac.cndicp.ac.cnnih.gov
The hydrogenation of simple pyridines is challenging due to their aromatic stability and the potential for catalyst inhibition by the product piperidine. dicp.ac.cn To overcome these issues, strategies often involve the use of activated pyridine (B92270) derivatives. For instance, N-benzylpyridinium salts can be effectively hydrogenated using an iridium catalyst with a chiral phosphine (B1218219) ligand like (R)-SynPhos, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn The benzyl (B1604629) protecting group can be subsequently removed. dicp.ac.cn
A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones using a [Rh(COD)Binapine]BF4 catalyst, which produces chiral 2-pyridyl alcohols with excellent enantiomeric excesses (up to 99% ee) under mild conditions. nih.gov These chiral alcohols are direct precursors to compounds like (S)-piperidin-2-ylmethanol.
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Chiral 2-Pyridyl Alcohols | Up to 99% | nih.gov |
| [{Ir(cod)Cl}2]/(R)-SynPhos | N-Benzylpyridinium Salts | Chiral Piperidines | Up to 92% | dicp.ac.cn |
| Iridium/MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis for the synthesis of chiral piperidines. These methods often involve the formation of chiral intermediates, such as enamines or iminium ions, which then react enantioselectively.
One such strategy is the organocatalytic inverse-demand aza-Diels-Alder reaction. thieme-connect.com In this approach, a chiral amine catalyst reacts with an α,β-unsaturated aldehyde to form a dienamine intermediate. This intermediate then undergoes a [4+2] cycloaddition with an N-sulfonyl-1-aza-1,3-butadiene to afford highly functionalized, optically pure piperidines. thieme-connect.com For example, using a specific chiral amine catalyst in the presence of benzoic acid can lead to the formation of the desired piperidine product with excellent enantioselectivity (≥97% ee). thieme-connect.com
Another powerful organocatalytic method is the domino Michael addition/aminalization process. acs.org This reaction between aldehydes and trisubstituted nitroolefins, catalyzed by an O-TMS protected diphenylprolinol, allows for the one-step formation of polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in the synthesis of chiral molecules.
For the synthesis of (S)-piperidin-2-ylmethanol, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the piperidine ring or the introduction of the hydroxymethyl group. Common chiral auxiliaries include pseudoephedrine and oxazolidinones. wikipedia.orgsigmaaldrich.com
A general approach could involve the use of a chiral oxazolidinone auxiliary, popularized by David A. Evans. wikipedia.org For example, an N-acyloxazolidinone can undergo a diastereoselective alkylation or aldol (B89426) reaction to set the desired stereochemistry. Subsequent cyclization and removal of the auxiliary would yield the chiral piperidine derivative. While a specific application for the synthesis of this compound using this method is not detailed in the provided search results, it represents a well-established and versatile strategy for constructing such chiral piperidines.
Memory of Chirality (MOC) Strategies in Piperidine Construction
Memory of Chirality (MOC) is a fascinating phenomenon where stereochemical information is retained in a product even after the original chiral center in the reactant is temporarily destroyed during the reaction. nih.gov This strategy has been successfully applied to the asymmetric synthesis of piperidines. nih.govresearchgate.net
A key example is the intramolecular SN2' cyclization of α-amino ester enolates to produce piperidine derivatives with vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net In this process, the chirality of the starting α-amino ester is transferred to the piperidine product with high diastereo- and enantioselectivity. nih.gov Density functional theory (DFT) calculations have shown that the Thorpe-Ingold effect contributes to the preservation of chirality in the intermediate. nih.gov This method provides a powerful tool for the concise and asymmetric synthesis of complex piperidine-containing molecules. nih.govresearchgate.net
Intramolecular Cyclization Strategies for Piperidine Ring Formation
Intramolecular cyclization, where a single molecule containing a nitrogen source and a reactive site closes to form the piperidine ring, is a powerful and common approach. nih.gov In these reactions, a new carbon-nitrogen or carbon-carbon bond is formed to complete the six-membered ring. nih.gov The key challenge and area of innovation lie in achieving high levels of stereo- and regioselectivity. nih.gov
Various transition metals are effective catalysts for the intramolecular cyclization of substrates to form piperidine rings. nih.govresearchgate.net These methods often proceed under mild conditions and tolerate a wide range of functional groups.
Gold(I): Gold(I) complexes catalyze the oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov For instance, a gold(I) catalyst in the presence of an iodine(III) oxidizing agent can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle. nih.gov Gold catalysts are also used in the intramolecular hydroamination of allenes to produce vinyl piperidines with high enantioselectivity. organic-chemistry.org
Palladium: Palladium catalysis is widely used for piperidine synthesis. organic-chemistry.org The Wacker-type aerobic oxidative cyclization of alkenes, using a catalyst like Pd(DMSO)₂(TFA)₂, provides access to piperidines. organic-chemistry.org Additionally, palladium-catalyzed enantioselective 6-exo aza-Heck cyclizations have been developed. nih.gov A convergent synthesis of (-)-iso-6-spectaline, a piperidine alkaloid, utilizes a Pd(II)-catalyzed diastereoselective cyclization as a key step to form the piperidin-3-ol scaffold. nih.gov
Rhodium, Copper, Cobalt, and Iron: These earth-abundant metals are also valuable in piperidine synthesis. Cobalt(II) catalysts can be used for the radical intramolecular cyclization of linear amino-aldehydes. nih.gov Iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines allows for the isolation of the more stable cis-isomers. organic-chemistry.org Copper complexes have been used to mediate atom transfer radical cyclization reactions. researchgate.net
| Metal Catalyst | Example Reaction Type | Reference |
| Gold(I) | Oxidative amination of alkenes | nih.gov |
| Palladium(II) | Wacker-type aerobic cyclization, aza-Heck cyclization | nih.govorganic-chemistry.org |
| Rhodium | Cycloaddition reactions | acs.org |
| Copper(I) | N-F bond cleavage and C-H activation | nih.gov |
| Cobalt(II) | Radical cyclization of amino-aldehydes | nih.gov |
| Iron | Thermodynamic equilibration of substituted piperidines | organic-chemistry.org |
Radical cyclizations offer a powerful method for forming C-C or C-N bonds under neutral conditions. A notable strategy is the 1,6-hydrogen atom transfer (HAT), which allows for the functionalization of a remote C-H bond. nih.gov In this process, a nitrogen-centered radical, often generated from an N-F or other suitable precursor, abstracts a hydrogen atom from the 6-position, creating a carbon-centered radical. nih.gov This radical then cyclizes to form the piperidine ring. nih.gov This method has been successfully applied to synthesize various piperidine derivatives. nih.gov Iron-catalyzed HAT can initiate a cascade cyclization of 1,6-enynes, and cobalt-based systems can also mediate HAT for radical cyclizations. rsc.orgresearchgate.net
Electrophilic cyclization involves the activation of a double or triple bond by an electrophile, followed by a nucleophilic attack from a nitrogen atom within the same molecule to form the piperidine ring. researchgate.netucsf.edu This strategy is a fundamental approach to constructing N-heterocycles. nih.gov The process can be initiated by various electrophilic agents and catalysts. ucsf.edu For example, the reaction of homoallylic amines with aldehydes in the presence of a Lewis acid can generate an iminium ion, which is then intercepted by the tethered alkene to close the ring. researchgate.net This method has been reviewed as a route to various mononuclear heterocycles, including piperidines. researchgate.netucsf.edu
The aza-Prins reaction is a highly effective method for synthesizing substituted piperidines. nih.gov It typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. researchgate.net The reaction proceeds through an N-acyl iminium ion intermediate, which undergoes cyclization to form a piperidinyl cation that is then trapped by a nucleophile. researchgate.net This strategy has been used to diastereoselectively synthesize 2,4,6-trisubstituted piperidines and piperidine-fused dihydroquinazolinones. core.ac.ukresearchgate.net A key advantage is the ability to set multiple stereocenters in a single step. core.ac.uk
The aza-Sakurai reaction is a related annulation strategy that also proceeds through an N-acyl iminium ion intermediate. nih.gov
| Named Reaction | Description | Key Intermediate | Reference |
| Aza-Prins Cyclization | Acid-catalyzed reaction of a homoallylic amine with an aldehyde to form a piperidine ring. | N-Acyl iminium ion | nih.govresearchgate.net |
| Aza-Sakurai Annulation | Annulation reaction proceeding via an N-acyl iminium ion. | N-Acyl iminium ion | nih.gov |
Ring-Closing Metathesis (RCM) has become a prominent and powerful tool for the synthesis of unsaturated rings, including the tetrahydropyridine (B1245486) core of piperidines. semanticscholar.orgwikipedia.org The reaction utilizes ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to form a cyclic alkene from a linear diene precursor, with the release of ethylene (B1197577) as a volatile byproduct. wikipedia.orgorganic-chemistry.org This method is valued for its high functional group tolerance and its ability to form a wide range of ring sizes. wikipedia.orgorganic-chemistry.org RCM of dialkenyl amines, amides, or carbamates provides an efficient route to tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. semanticscholar.org The strategy has been successfully applied in the total synthesis of numerous piperidine and pyrrolidine (B122466) natural alkaloids. biu.ac.ilresearchgate.net
Intermolecular Cycloaddition and Annulation Reactions
Intermolecular reactions involve the construction of the piperidine ring from two or more separate molecular components. nih.gov These methods can be highly efficient for rapidly building molecular complexity.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. nih.govbeilstein-journals.org The reaction between an azadiene and an alkene (or an imine and a diene) can construct the piperidine skeleton, which may require subsequent reduction. nih.govbeilstein-journals.org Intramolecular nitrone dipolar cycloadditions have also been developed as a general approach to all-cis-2,3,6-trisubstituted piperidines. iupac.org
Annulation Reactions: Annulation strategies build a new ring onto an existing structure. A hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III), can produce substituted piperidines stereoselectively through a cascade of oxidation, amination, and reduction steps. nih.gov Similarly, an aza-Robinson annulation has been developed using a NaOEt-catalyzed conjugate addition followed by an acid-mediated intramolecular aldol condensation to create fused bicyclic amides that are precursors to quinolizidine (B1214090) alkaloids. nih.gov Tunable [4+2] annulations have also been reported, where a radical-to-polar mechanistic switch allows for divergent synthesis of piperidines from olefins and bifunctional reagents. nih.govrsc.org
Reductive Transformations of Aromatic Nitrogen Heterocycle Precursors
The reduction of readily available pyridine derivatives is one of the most common and efficient methods for the synthesis of piperidines. Asymmetric variants of these reductions are particularly sought after for the production of chiral piperidines.
The catalytic hydrogenation of the pyridine ring is a widely used method for the synthesis of piperidines. researchgate.netorganic-chemistry.org This transformation typically requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures, due to the aromatic stability of the pyridine ring. researchgate.netnih.gov Common catalysts for this reduction include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts. organic-chemistry.orgasianpubs.org The hydrogenation can be performed in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction. asianpubs.org
For the synthesis of chiral piperidines, the asymmetric hydrogenation of substituted pyridines is a highly attractive strategy. This can be achieved through the use of chiral transition metal catalysts. A significant challenge in the asymmetric hydrogenation of pyridines is the tendency of the nitrogen atom to coordinate strongly with the metal center, which can inhibit catalysis or lead to low enantioselectivity. dicp.ac.cnresearchgate.net
To overcome these challenges, one strategy is the conversion of the pyridine to a pyridinium salt. The positive charge on the nitrogen atom lowers the aromaticity of the ring, making it more susceptible to reduction under milder conditions. dicp.ac.cnresearchgate.net This approach has been successfully employed in the asymmetric hydrogenation of pyridinium salts using chiral iridium or rhodium catalysts, affording chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net
| Catalyst | Substrate | Product | Conditions | Reference |
| PtO₂ | Substituted Pyridines | Substituted Piperidines | H₂, 50-70 bar, glacial acetic acid, room temp. | asianpubs.org |
| Rhodium Complex | Pyridinium Salts | Chiral Piperidines | Transfer hydrogenation | dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk |
| Palladium | Pyrazin-2-ols | Chiral Piperazin-2-ones | H₂, TsOH·H₂O, DCM/benzene, 80 °C | dicp.ac.cn |
Transfer hydrogenation offers a practical alternative to the use of high-pressure hydrogen gas, employing stable and easily handled hydrogen donors such as formic acid, isopropanol, or ammonium (B1175870) formate. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk Rhodium and ruthenium complexes are often used as catalysts for these transformations.
A notable development in this area is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk In this process, a chiral primary amine is used as both a source of chirality and a nitrogen source, which displaces the original nitrogen atom of the pyridine ring. This method allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk The reaction is tolerant of a wide range of functional groups and can be scaled up to produce multi-gram quantities of the desired product. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk
| Catalyst System | Hydrogen Source | Substrate | Product | Key Features | Reference |
| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-Benzylpyridinium salts | Piperidine derivatives | Effective for pyridinium salt reduction. | dicp.ac.cn |
| Rhodium-catalyst | Formic Acid | Pyridinium salts | Chiral piperidines | Asymmetric reductive transamination. | dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk |
Reductive amination is a fundamental C-N bond-forming reaction that can be ingeniously applied in cascade sequences to construct piperidine rings. nih.govresearchgate.net These cascades typically involve the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group in situ).
One such strategy involves the intramolecular cyclization of amino aldehydes or amino ketones. nih.govmdpi.com The initial intramolecular condensation of the amine and carbonyl groups forms a cyclic iminium ion, which is then reduced to the piperidine. The stereochemistry of the substituents on the piperidine ring can be controlled by the stereochemistry of the starting linear precursor. This approach has been widely used in the synthesis of polyhydroxylated piperidines, also known as iminosugars. researchgate.net
Another powerful cascade involves the double reductive amination of a dicarbonyl compound with a primary amine. This method allows for the one-pot synthesis of N-substituted piperidines. The versatility of reductive amination makes it a valuable tool for the synthesis of a diverse range of piperidine derivatives. nih.govresearchgate.net
| Reaction Type | Precursor | Key Intermediate | Product | Reference |
| Intramolecular Reductive Amination | Amino aldehyde/ketone | Cyclic iminium ion | Substituted piperidine | nih.govmdpi.com |
| Nitro-Mannich/Reduction Cyclization | Functionalized acetals and imines | Nitro-amine adduct | Asymmetric piperidines | mdpi.com |
| One-pot Cyclization/Reduction Cascade | Halogenated amides | Imide ion | Piperidines and pyrrolidines | nih.gov |
Multi-Component Reactions (MCRs) for Assembling Piperidine Scaffolds
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular complexity. researchgate.netrsc.orgresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds in a one-pot fashion. mdpi.comresearchgate.netrsc.org
These reactions often proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, a common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. researchgate.netrsc.org The reaction can be catalyzed by a variety of catalysts, including organocatalysts like saccharin (B28170) or Lewis acids such as TMSI. researchgate.net The diastereoselectivity of these reactions is often very high, and in some cases, enantioselective variants have been developed using chiral catalysts.
The use of MCRs allows for the rapid generation of libraries of structurally diverse piperidine derivatives for applications in drug discovery and materials science. researchgate.netrsc.org
| Reaction Name | Reactants | Catalyst | Product | Key Features | Reference |
| Three-component domino reaction | β-ketoesters, aromatic aldehydes, aromatic amines | Saccharin | 1,2,3,4,6-Pentasubstituted piperidines | Excellent diastereoselectivities | researchgate.net |
| One-pot domino reaction | β-ketoesters, aromatic aldehydes, aromatic amines | TMSI | Highly functionalized piperidines | Moderate to good yields at room temperature | researchgate.net |
| Immobilized lipase-catalyzed MCR | Benzaldehyde (B42025), aniline, acetoacetate | Candida antarctica lipase (B570770) B (CALB) | Clinically valuable piperidines | Biocatalytic, reusable catalyst | rsc.org |
One-Pot Synthetic Procedures for Enhanced Efficiency and Scalability
A promising conceptual approach involves the reductive cyclization of L-lysine derivatives. This strategy capitalizes on the inherent chirality of L-lysine to establish the desired stereocenter at the C2 position of the piperidine ring. The process would typically involve the in-situ formation of a pipecolic acid derivative from L-lysine, followed by the reduction of the carboxylic acid or its ester to the corresponding primary alcohol. While the direct one-pot conversion of L-lysine to (S)-Piperidin-2-ylmethanol is an active area of research, multi-step one-pot processes starting from L-pipecolic acid have seen more extensive investigation.
For instance, a one-pot conversion of L-pipecolic acid to L-N-pipecolyxylidide has been described, showcasing the feasibility of multi-step sequences in a single vessel. google.com This suggests that a similar approach could be adapted for the synthesis of (S)-Piperidin-2-ylmethanol. Such a procedure would likely involve the initial activation of the carboxylic acid of L-pipecolic acid, for example, by forming an ester or an acid chloride in situ, followed by reduction with a suitable reducing agent.
The choice of reagents is critical for the success of a one-pot synthesis. For the reduction step, various hydrides could be employed. The scalability of these processes is a key consideration, with factors such as reagent cost, safety, and ease of work-up playing a crucial role.
While a direct, high-yield, and scalable one-pot synthesis of this compound from a simple precursor remains a sought-after goal, the existing literature on one-pot syntheses of related piperidine derivatives provides a strong foundation for future developments. The continuous exploration of novel catalytic systems and reaction conditions is expected to lead to even more efficient and economically viable one-pot procedures for this important chiral building block.
Below is a comparative table of conceptual one-pot synthetic strategies for piperidine derivatives, highlighting the potential for adaptation to (S)-Piperidin-2-ylmethanol synthesis.
| Starting Material | Key Transformation Steps (in one pot) | Potential for (S)-Piperidin-2-ylmethanol Synthesis | Scalability |
| L-Lysine | 1. Oxidative deamination & cyclization to Δ¹-piperideine-2-carboxylic acid.2. Reduction of imine.3. Reduction of carboxylic acid. | High, direct route from a cheap chiral pool starting material. | Dependent on the efficiency and compatibility of the multiple catalytic steps. |
| L-Pipecolic Acid | 1. Esterification or acid activation.2. Reduction to the alcohol. | High, more direct precursor than L-lysine. | Good, especially if robust and inexpensive reducing agents are used. |
| Halogenated Amides | 1. Amide activation.2. Reduction of nitrile ion.3. Intramolecular nucleophilic substitution. | Moderate, would require a chiral starting amide and subsequent functional group manipulation. | Moderate, dependent on the availability and cost of the chiral starting material. rsc.org |
Chemical Transformations and Derivatization of S Piperidin 2 Ylmethanol Hydrochloride
Chemical Modifications at the Hydroxyl Group (e.g., Esterification, Etherification)
The primary hydroxyl group of (S)-Piperidin-2-ylmethanol is readily amenable to standard transformations such as esterification and etherification. These modifications are fundamental in prodrug strategies, modulation of pharmacokinetic properties, and for introducing further functional handles.
Esterification: The hydroxyl group can be acylated to form esters using various reagents, most commonly acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the generated acid. The choice of base is crucial to avoid side reactions at the piperidine (B6355638) nitrogen. Non-nucleophilic bases such as triethylamine or pyridine (B92270) are frequently employed. The reaction is typically performed in an aprotic solvent like dichloromethane or diethyl ether.
A representative esterification reaction is the acylation with benzoyl chloride. This reaction proceeds smoothly at room temperature to yield the corresponding benzoate ester. The reaction conditions can be tailored to accommodate a wide range of acylating agents, from simple aliphatic to complex aromatic systems.
Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of solvent, typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is critical for the success of this SN2 reaction. Given the presence of the amine, protection of the piperidine nitrogen, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is often a prerequisite to prevent competitive N-alkylation.
For example, the synthesis of a benzyl (B1604629) ether derivative would involve the initial protection of the piperidine nitrogen, followed by deprotonation of the hydroxyl group and subsequent reaction with benzyl bromide.
Table 1: Representative Reactions at the Hydroxyl Group This table presents illustrative examples of esterification and etherification reactions with typical reagents, conditions, and expected outcomes. The piperidine nitrogen is assumed to be appropriately protected for the etherification reaction.
| Reaction Type | Reagent | Base | Solvent | Product |
| Esterification | Benzoyl chloride | Triethylamine | Dichloromethane | (S)-(1-Benzoylpiperidin-2-yl)methyl benzoate |
| Etherification | Benzyl bromide | Sodium hydride | Tetrahydrofuran | (S)-2-((Benzyloxy)methyl)-1-boc-piperidine |
Reactions Involving the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation)
The secondary amine of the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are pivotal for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting derivatives.
N-Alkylation: The piperidine nitrogen can be alkylated with a variety of alkylating agents, such as alkyl halides or sulfonates. The reaction is typically carried out in the presence of a base to scavenge the acid formed during the reaction. Common bases include potassium carbonate or N,N-diisopropylethylamine (DIPEA). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or DMF being common choices. For instance, the reaction with an alkyl bromide in the presence of potassium carbonate provides the corresponding N-alkylpiperidine derivative. It is important to control the stoichiometry of the alkylating agent to avoid the formation of quaternary ammonium (B1175870) salts through over-alkylation.
N-Acylation: N-acylation of the piperidine nitrogen is a straightforward process, typically achieved by reacting the amine with an acyl chloride or an acid anhydride. Similar to esterification, a base is usually required to neutralize the acid byproduct. The resulting amides are generally stable and this reaction is often used to introduce a wide range of functional groups. For example, treatment with an acyl chloride in a suitable solvent like dichloromethane in the presence of a base such as triethylamine yields the corresponding N-acylpiperidine.
Table 2: Representative Reactions at the Piperidine Nitrogen This table provides examples of N-alkylation and N-acylation reactions with typical reagents and conditions.
| Reaction Type | Reagent | Base | Solvent | Product |
| N-Alkylation | Methyl iodide | Potassium carbonate | Dimethylformamide | (S)-(1-Methylpiperidin-2-yl)methanol |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | (S)-(1-Acetylpiperidin-2-yl)methanol |
Stereocontrolled Functionalization of the Piperidine Ring
Beyond modifications at the hydroxyl and amino groups, the piperidine ring itself can be functionalized with a high degree of stereocontrol. This is often achieved through modern synthetic methodologies that leverage the existing stereocenter to direct the introduction of new substituents.
One powerful strategy involves the use of rhodium-catalyzed C-H insertion reactions. The site selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. For instance, the C-H functionalization of N-Boc-piperidine derivatives can be directed to the C2 position using specific rhodium catalysts like Rh₂(R-TCPTAD)₄. In contrast, different catalyst and protecting group combinations can achieve functionalization at the C4 position.
Another approach for introducing functionality at the C3 position involves an indirect method. This can be accomplished through the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. This multi-step sequence allows for the controlled installation of substituents at a position that is otherwise difficult to access directly.
These advanced methods for stereocontrolled functionalization are instrumental in creating a library of piperidine analogues with diverse substitution patterns, which is invaluable for structure-activity relationship studies in drug discovery.
Table 3: Stereocontrolled Functionalization of the Piperidine Ring This table summarizes strategies for the site-selective functionalization of the piperidine ring.
| Position | Method | Key Reagents/Catalysts |
| C2 | C-H Insertion | N-Boc protecting group, Rh₂(R-TCPTAD)₄ |
| C3 | Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine, Rhodium catalyst |
| C4 | C-H Insertion | N-α-oxoarylacetyl protecting group, Rh₂(S-2-Cl-5-BrTPCP)₄ |
Applications of S Piperidin 2 Ylmethanol Hydrochloride in Complex Organic Molecule Synthesis
As a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having transferred its chirality to the product molecule. wikipedia.org These auxiliaries function by creating a chiral environment that biases the approach of reagents to one face of the molecule over the other. wikipedia.orgwilliams.edu
While (S)-Piperidin-2-ylmethanol hydrochloride can be conceptualized in this role, it is more frequently employed as a "chiral building block" or "chiral pool" starting material. In this capacity, its inherent and permanent stereocenter is incorporated into the final molecular architecture, directing the formation of subsequent stereocenters relative to its own.
For instance, in the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates, the stereochemistry of the piperidine (B6355638) ring, derived from a chiral precursor, directly influences the stereochemical outcome of reactions at the C-2 side chain. clockss.orgresearchgate.net The synthesis of these cyclic β-amino esters can be achieved through the diastereoselective reduction of a corresponding β-enamino ester, where the piperidine's chirality dictates the facial selectivity of the reduction. clockss.orgresearchgate.net This approach demonstrates how the fixed chirality of the piperidine scaffold serves a similar function to a removable auxiliary by controlling the stereoselective formation of new bonds. clockss.org
Table 1: Diastereoselective Reduction Influenced by Piperidine Core
| Precursor Type | Reaction | Product Configuration | Diastereomeric Ratio (dr) | Ref |
|---|---|---|---|---|
| Piperidine β-enamino ester | Diastereoselective reduction | (2S, 2'R)-piperidinepropanoate | - | researchgate.net |
| Piperidine trisubstituted β-enamino ester | Reduction/alkylation sequence | (2R, 2'R) and (2S, 2'R) | 95:5 | clockss.org |
Design and Synthesis of Chiral Ligands for Catalytic Systems
The development of chiral ligands is fundamental to asymmetric catalysis, where they coordinate to a metal center to create a chiral catalyst that can produce one enantiomer of a product preferentially. nih.govscispace.com The structural and electronic properties of the ligand are critical for achieving high enantioselectivity. nih.gov this compound is an excellent scaffold for chiral ligand synthesis due to its C1-symmetry, rigid conformation, and two distinct donor atoms (N and O), which allow for the creation of bidentate ligands like P,N or N,O types.
Although C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have proven highly effective in many catalytic reactions. nih.govscispace.com The piperidine framework can be readily modified to generate a library of ligands for screening in various metal-catalyzed reactions. For example, ligands based on 2-(aminomethyl)piperidine, a close structural relative, have been successfully complexed to metals such as Mg(II), Zn(II), and Ti(IV) for use in ring-opening polymerization of rac-lactide. rsc.org The synthesis involves reacting the piperidine derivative with other components to create multidentate ligands that form stable, diastereomeric complexes with the metal centers. rsc.org
The derivatization of the amine and alcohol functionalities of (S)-Piperidin-2-ylmethanol allows for fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for optimizing catalytic activity and enantioselectivity in reactions such as hydrogenations, C-H functionalizations, and allylic substitutions. nih.govnih.gov
Role as a Precursor and Intermediate in Total Synthesis of Architecturally Complex Scaffolds
The utility of this compound as a chiral precursor is most evident in the total synthesis of architecturally complex natural products and other functional heterocyclic systems. Its pre-defined stereochemistry obviates the need for an early-stage asymmetric step, streamlining the synthetic route.
Piperidine alkaloids are a large class of natural products known for their diverse biological activities. nih.gov Many synthetic strategies leverage chiral piperidine precursors to achieve enantiopure targets. researchgate.net
A notable example is the diversity-oriented synthesis of the bis-piperidine alkaloid (–)-anaferine. This synthesis began with commercially available 2-piperidine ethanol, the free base of the title compound, highlighting its role as a versatile starting material for accessing complex alkaloid structures. nih.gov Similarly, the synthesis of quinolizidine (B1214090) (-)-217A utilizes a functionalized piperidine precursor, methyl 2-((S)-1-((R)-1-phenylethyl)piperidin-2-yl)propanoate, which is prepared from a piperidine aldehyde. The synthesis proceeds with total stereocontrol, demonstrating the power of using such chiral building blocks. researchgate.net
Beyond alkaloids, this compound is a key starting material for a wide array of substituted heterocyclic structures. nih.gov Its functional groups provide handles for elaboration into more complex ring systems.
One direct application is the condensation reaction between 2-Hydroxymethyl Piperidine (2-HMP) and various aldehydes, which yields 3-Alkyl Oxazolidines. This reaction proceeds through the formation of a hemiaminal followed by cyclization to form the fused oxazolidine (B1195125) ring system, a valuable heterocyclic scaffold. The synthesis of 3-phenyloctahydropyrido[2,1-c] clockss.orgresearchgate.netoxazine hydrochloride also utilizes 2-piperidinemethanol (B146044) as a key precursor, forming a bridged heterocyclic system. researchgate.net
Furthermore, the compound serves as a crucial intermediate in the synthesis of pharmaceutically relevant molecules. For instance, a key chiral intermediate of the NK1 antagonist L-733,060, a 2,3-cis-disubstituted piperidine, was synthesized efficiently using an asymmetric cyclizative aminoboration protocol where the piperidine core is constructed with high enantioselectivity. The development of synthetic routes to spiro-piperidine derivatives, which have shown potential as antileishmanial agents, also showcases the versatility of the piperidine scaffold in creating complex, three-dimensional structures.
Table 2: Examples of Heterocyclic Scaffolds Synthesized from Piperidine-2-ylmethanol Derivatives
| Starting Material Derivative | Reaction Type | Synthesized Scaffold | Application/Significance | Ref |
|---|---|---|---|---|
| 2-Hydroxymethyl Piperidine | Condensation with Aldehydes | 3-Alkyl Oxazolidines | Analytical standards | |
| 2-Piperidinemethanol | Multi-step synthesis | Octahydropyrido[2,1-c] clockss.orgresearchgate.netoxazine | Heterocyclic framework | researchgate.net |
| Unsaturated Amine | Cu-catalyzed aminoboration | 2,3-cis-disubstituted piperidine | Intermediate for L-733,060 | |
| Piperidin-4-ones | One-pot multi-component reaction | Spiro-piperidines | Antileishmanial agents |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on S Piperidin 2 Ylmethanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-Piperidin-2-ylmethanol hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum of the free base, (S)-Piperidin-2-ylmethanol, the protons on the piperidine (B6355638) ring and the hydroxymethyl group exhibit distinct chemical shifts and coupling patterns. amazonaws.com For instance, the protons of the CH₂OH group appear as two distinct doublets of doublets, indicating their diastereotopic nature due to the adjacent chiral center. amazonaws.com The proton at the chiral center (C2) and the protons on the nitrogen-adjacent carbon (C6) also show characteristic shifts. Upon formation of the hydrochloride salt, the protonation of the piperidine nitrogen atom leads to a significant downfield shift (deshielding) of the adjacent protons (especially at C2 and C6) due to the inductive effect of the newly formed N-H bond.
¹H NMR Data for (S)-Piperidin-2-ylmethanol (Free Base in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H (on CH₂OH) | 3.70 | dd | 10.8, 3.7 |
| H' (on CH₂OH) | 3.27 | dd | 10.8, 8.1 |
| H (on C6) | 3.07 | br d | 11.9 |
| H (on C2) | 2.67-2.55 | m | - |
| H' (on C6) | 2.67-2.55 | m | - |
| Ring Protons (C3, C4, C5) | 1.83-1.11 | m | - |
Data sourced from supporting information for a study on asymmetric synthesis. amazonaws.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbon of the hydroxymethyl group, the chiral C2 carbon, and the remaining piperidine ring carbons can be unambiguously assigned, confirming the carbon skeleton of the compound.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the accurate molecular weight and to gain structural insights through the analysis of fragmentation patterns. For (S)-Piperidin-2-ylmethanol, high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision, confirming its elemental composition (C₆H₁₃NO). nih.govchemspider.com The monoisotopic mass of the free base is 115.099714 Da. nih.govchemspider.com
When analyzed by techniques such as electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion induce fragmentation, which provides valuable structural information. Studies on related piperidine alkaloids show that a common and major fragmentation pathway involves the neutral loss of a water molecule (H₂O) from the protonated parent molecule. nih.govscielo.br This is a characteristic fragmentation for alcohols. Other potential fragmentations include the loss of the hydroxymethyl radical (•CH₂OH) or cleavage of the piperidine ring.
Predicted Mass Spectrometry Data for (S)-Piperidin-2-ylmethanol
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | Protonated molecular ion of the free base |
| [M+H - H₂O]⁺ | C₆H₁₂N⁺ | 98.0964 | Loss of water from the parent ion |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
X-ray crystallography is the most definitive analytical method for determining the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
While a crystal structure for this compound itself is not detailed in the provided search results, studies on more complex molecules incorporating this specific chiral moiety, such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, have been performed. researchgate.netnih.gov These analyses unequivocally confirm the absolute configuration at the chiral center of the piperidinyl ring as (S). researchgate.netnih.gov
These crystallographic studies also reveal key structural features:
Conformation: The piperidine ring consistently adopts a stable chair conformation, which is the lowest energy arrangement for this six-membered ring. researchgate.netnih.gov
Intermolecular Interactions: In the solid state, the structure is stabilized by a network of hydrogen bonds. For the hydrochloride salt, strong hydrogen bonds are expected between the chloride ion and the protonated piperidine nitrogen (N⁺-H···Cl⁻) as well as the hydroxyl group (O-H···Cl⁻).
The determination of the absolute configuration using X-ray diffraction relies on anomalous scattering effects, and modern methods allow for confident assignment even for molecules containing only light atoms like oxygen. mit.edu
Key Structural Features from Crystallographic Analysis of (S)-Piperidinyl Moiety
| Feature | Description | Reference |
|---|---|---|
| Absolute Configuration | Confirmed as (S) at the C2 position of the piperidine ring. | researchgate.netnih.gov |
| Ring Conformation | The piperidine ring adopts a chair conformation. | researchgate.netnih.gov |
| Supramolecular Structure | The crystal packing is sustained by hydrogen bonding networks. | researchgate.netnih.gov |
Chiral Chromatography (e.g., HPLC) for Precise Enantiomeric Purity Determination
For a chiral compound like (S)-Piperidin-2-ylmethanol, confirming its enantiomeric purity is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for this analysis. This technique separates the enantiomers of a compound, allowing for their quantification.
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers. This differential interaction leads to different retention times for the two enantiomers as they pass through the column, resulting in two separate peaks on the chromatogram. The relative area of these peaks is used to calculate the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.
Research involving the synthesis of molecules derived from (S)-Piperidin-2-ylmethanol frequently reports the use of chiral HPLC to confirm the enantiomeric integrity of the starting material or subsequent products. recipharm.com For example, syntheses have achieved and confirmed enantiomeric excess values as high as 99.7% for related compounds using this method. gd3services.com The selection of the appropriate chiral column (e.g., Chiralpak or Chiralcel series) and mobile phase is crucial for achieving baseline separation of the enantiomers. recipharm.com
Application of Chiral HPLC in the Analysis of (S)-Piperidin-2-ylmethanol
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral column (e.g., polysaccharide-based phases like Chiralpak) |
| Purpose | Separation and quantification of the (S) and (R) enantiomers |
| Output | Chromatogram showing distinct peaks for each enantiomer |
| Key Metric | Enantiomeric Excess (% ee), confirming chiral purity gd3services.comgoogle.com |
Future Directions and Emerging Research Areas Pertaining to S Piperidin 2 Ylmethanol Hydrochloride
Development of Sustainable and Green Synthetic Routes
The push towards green chemistry is reshaping the synthesis of pharmaceutical intermediates like (S)-Piperidin-2-ylmethanol hydrochloride. acs.org A primary goal is to develop pathways that minimize environmental impact by using renewable feedstocks, employing biocatalysis, and reducing hazardous waste. acs.orgrsc.org
A significant advancement is the synthesis of the core piperidine (B6355638) structure from biomass. nih.gov Researchers have demonstrated a one-pot conversion of furfural, a chemical derived from lignocellulose, directly to piperidine using a surface single-atom alloy catalyst. nih.gov This strategy reduces reliance on fossil fuels and opens a renewable route to piperidine and its derivatives. nih.gov Another green approach involves performing catalytic hydrogenations in environmentally benign solvents like water, which has been shown to be effective for converting substituted pyridines into the corresponding piperidines. nih.gov
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. nih.govyork.ac.uk Enzymes such as transaminases, oxidoreductases, and imine reductases operate under mild conditions and can produce enantiomerically pure chiral amines with high efficiency. nih.govyork.ac.uk For instance, amine transaminases, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, are ideal for chiral amine synthesis due to their high stereoselectivity. nih.gov Protein engineering and directed evolution are being used to broaden the substrate scope of these enzymes, making them applicable to a wider range of complex molecules, including precursors to (S)-Piperidin-2-ylmethanol. nih.govyork.ac.uk The use of alternative bases, such as 3-(diethylamino)propylamine (B94944) (DEAPA), is also being explored to replace more toxic reagents traditionally used in synthetic processes. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of chiral piperidines are critically dependent on the catalyst employed. researchgate.net Research is actively pursuing novel catalytic systems—including metal-based, organo-, and biocatalysts—to improve yields and achieve precise stereochemical control. nih.govnih.govresearchgate.net
Homogeneous and heterogeneous metal catalysts are widely used for the hydrogenation of pyridine (B92270) derivatives to form piperidines. nih.govmdpi.com Systems based on rhodium, palladium, iridium, and cobalt have been developed to achieve high yields and selectivity. nih.govmdpi.comdicp.ac.cn For example, rhodium-catalyzed asymmetric transfer hydrogenation can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn Researchers have also developed recyclable catalysts, such as magnetic cobalt nanoparticles, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net
Biocatalytic systems are gaining prominence for their exceptional selectivity. nih.gov Engineered enzymes, including transaminases and amine dehydrogenases, can synthesize chiral amines from prochiral ketones with near-perfect enantioselectivity. nih.govyork.ac.uk These enzymatic methods avoid the need for harsh reagents and heavy metals, aligning with green chemistry principles. york.ac.uk The development of cost-effective chiral catalysts derived from accessible amino alcohols has also been successful in mediating the synthesis of chiral alcohols, a key structural feature of the target compound. innoget.com
Table 1: Comparison of Emerging Catalytic Systems for Chiral Piperidine Synthesis
| Catalyst Type | Example Catalyst/System | Key Advantages | Relevant Findings | Citations |
|---|---|---|---|---|
| Metal Catalyst | Rhodium-Cp* complex | High activity and selectivity for transfer hydrogenation. | Enables reductive transamination of pyridinium (B92312) salts to chiral piperidines with excellent diastereo- and enantioselectivity. | dicp.ac.cn |
| Metal Catalyst | Palladium(0) on Carbon | High chemoselectivity, operates under ambient conditions. | Useful in one-pot Suzuki–Miyaura/hydrogenation reactions and for synthesizing precursors to drugs like Donepezil. | nih.gov |
| Metal Catalyst | Heterogeneous Cobalt on TiO₂ | Acid-free hydrogenation, can be used in water. | Effective for converting substituted pyridines to piperidines; used in the synthesis of the antipsychotic Melperone. | nih.gov |
| Biocatalyst | ω-Transaminases (ω-TAs) | High stereoselectivity, operates under mild conditions. | Protein engineering has expanded substrate scope for complex pharmaceutical intermediates like Sitagliptin. | nih.gov |
| Biocatalyst | Oxidoreductases | Reduces reliance on toxic chemicals and multi-step syntheses. | Credible alternatives for producing enantiomerically pure chiral amines for pharmaceuticals. | york.ac.uk |
| Recyclable Catalyst | Magnetic Cobalt Nanoparticles | Easily separated from reaction medium via magnetism. | Provides a sustainable approach for synthesizing piperidine derivatives. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of pharmaceuticals and their intermediates. acs.orgresearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, rapid reaction times, and seamless scalability. acs.orgorganic-chemistry.org
The synthesis of chiral piperidines has been successfully adapted to continuous flow protocols. acs.org For example, a flow process using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents produced various functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. acs.org Such systems allow for high-performance scale-up, demonstrating their practical utility for producing drug precursors. acs.orgorganic-chemistry.org Flow microreactors have also been employed for both enzymatic and electrochemical syntheses of chiral molecules. researchgate.netnih.gov An electrochemical flow microreactor facilitated the efficient cyclization of imines to form piperidine derivatives, a process that could be run continuously on a preparative scale. researchgate.net
The integration of flow chemistry with automated platforms represents the next step in streamlining synthesis. nih.gov Conceptual designs for fully automated systems include cascading reaction and purification steps, such as coupling enzymatic reactions in coil reactors with in-line filtration and liquid-liquid extraction units. nih.gov This would enable the continuous, on-demand production of chiral building blocks like this compound with minimal manual intervention.
Advanced Computational Design for Rational Synthesis and Application
Computational chemistry and machine learning are revolutionizing the design of catalysts and the prediction of reaction outcomes. mdpi.comethz.ch These tools provide deep molecular-level insights, accelerating the development of efficient and rational synthetic routes. ethz.ch
Density Functional Theory (DFT) is widely used to model reaction pathways, understand energy landscapes, and elucidate the effect of ligand properties on catalyst performance. mdpi.comethz.ch This allows researchers to rationally design catalysts with enhanced activity and selectivity. For example, computational studies have been used to benchmark a wide range of methods for modeling copper(I)-catalyzed C-N coupling reactions, which are relevant to piperidine synthesis. rsc.org
Beyond modeling, data-driven approaches and machine learning are being used to predict catalyst activity without the need for costly and time-consuming experiments. rsc.org Researchers have developed semi-automated, high-throughput computational workflows that can screen thousands of potential ligands from databases and predict their activation energies in catalytic cycles. rsc.org Machine learning models, trained on data from these computational studies, can predict activation free energies with high accuracy, guiding chemists toward the most promising catalyst candidates. rsc.org In the realm of biocatalysis, AI tools like AlphaFold are transforming protein engineering by accurately predicting enzyme structures, which helps guide the rational design of biocatalysts with improved properties for synthesizing chiral amines. nih.gov
Table 2: Application of Computational Tools in Synthesis and Catalyst Design
| Computational Technique | Application Area | Description | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Insight & Catalyst Design | Models reaction pathways and energy landscapes to understand how ligand properties affect catalyst activity and selectivity. | mdpi.comethz.ch |
| Quantitative Structure-Activity Relationship (QSAR) | Inhibitor Design | Creates mathematical models to correlate chemical structures of piperidine derivatives with their biological activity, guiding the design of new potent compounds. | nih.gov |
| Molecular Dynamics (MD) Simulations | Binding Interaction Analysis | Simulates the dynamic interactions between a molecule (e.g., a piperidine derivative) and its biological target (e.g., an enzyme) to validate binding modes. | nih.gov |
| High-Throughput Computational Screening | Ligand/Catalyst Discovery | Automatically generates and evaluates large libraries of potential ligands or catalysts to identify promising candidates for experimental testing. | rsc.org |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predictive Modeling & Protein Engineering | Develops models to predict catalytic activity (e.g., activation energy) from structural descriptors. AI tools like AlphaFold predict protein structures to guide enzyme engineering. | nih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
